Welcome to the BenchChem Online Store!
molecular formula C11H14N2O4 B8642666 3-(2-Methyl-5-nitro-phenylamino)propionic acid methyl ester

3-(2-Methyl-5-nitro-phenylamino)propionic acid methyl ester

Cat. No. B8642666
M. Wt: 238.24 g/mol
InChI Key: OGOOTRDWRJDTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440679B2

Procedure details

A mixture of 2,2′-Bis(diphenylphosphino)1,1′-binaphthyl [BINAP] (54.35 mg, 0.085 mmol) and Palladium(II)acetate [Pd(OAc)2] (6.95 mg, 0.028 mmol) in dry toluene (3 ml) was stirred vigorously and nitrogen was bubbled through the suspension for 30 minutes. To this, 3-Amino-propionic acid methyl ester (72.00 mg, 0.699 mmol), 2-Bromo-1-methyl-4-nitrobenzene (181.29 mg, 0.839 mmol) and dry Cesium Carbonate (683.5 mg, 2.097 mmol) were added. Nitrogen was bubbled through for another 30 minutes; the mixture was allowed to reflux overnight. The mixture was cooled, diluted with ethylacetate, water was added and the layers separated. The aqueous layer was extracted with ethyl acetate and the two organic extracts were combined. The organics were washed with brine, then dried (sodium sulfate), filtered and concentrated. Further purification by silica gel chromatography using 5-10% ethyl acetate/hexane as eluent provided 3-(2-Methyl-5-nitro-phenylamino)propionic acid methyl ester [5] as a yellow solid [Yield: 149.00 mg, 74.7%]
Quantity
54.35 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6.95 mg
Type
catalyst
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
181.29 mg
Type
reactant
Reaction Step Two
Name
Cesium Carbonate
Quantity
683.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:47][O:48][C:49](=[O:53])[CH2:50][CH2:51][NH2:52].Br[C:55]1[CH:60]=[C:59]([N+:61]([O-:63])=[O:62])[CH:58]=[CH:57][C:56]=1[CH3:64].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:47][O:48][C:49](=[O:53])[CH2:50][CH2:51][NH:52][C:55]1[CH:60]=[C:59]([N+:61]([O-:63])=[O:62])[CH:58]=[CH:57][C:56]=1[CH3:64] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
54.35 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6.95 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
COC(CCN)=O
Name
Quantity
181.29 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Cesium Carbonate
Quantity
683.5 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
nitrogen was bubbled through the suspension for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through for another 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with ethylacetate, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Further purification by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(CCNC1=C(C=CC(=C1)[N+](=O)[O-])C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.